molecular formula C29H30ClN3O5 B15154362 Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15154362
M. Wt: 536.0 g/mol
InChI Key: HLOXSBMNDPVSHF-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoylpiperazine moiety, a chlorinated ethoxybenzamide group, and an ethyl ester functionality, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Synthesis of the Chlorinated Ethoxybenzamide Group: This involves the chlorination of ethoxybenzamide using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the benzoylpiperazine moiety with the chlorinated ethoxybenzamide group in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety may interact with neurotransmitter receptors, while the chlorinated ethoxybenzamide group could inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-HYDROXYBENZAMIDO)BENZOATE: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-ETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C29H30ClN3O5

Molecular Weight

536.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C29H30ClN3O5/c1-3-37-26-13-11-21(18-23(26)30)27(34)31-24-19-22(29(36)38-4-2)10-12-25(24)32-14-16-33(17-15-32)28(35)20-8-6-5-7-9-20/h5-13,18-19H,3-4,14-17H2,1-2H3,(H,31,34)

InChI Key

HLOXSBMNDPVSHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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